molecular formula C11H14BrFO B8001809 1-Bromo-3-fluoro-4-iso-pentyloxybenzene

1-Bromo-3-fluoro-4-iso-pentyloxybenzene

Cat. No.: B8001809
M. Wt: 261.13 g/mol
InChI Key: WVVFDACZZWAEBS-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-iso-pentyloxybenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 1-position, fluorine (F) at the 3-position, and an iso-pentyloxy group (O-CH2CH(CH2CH3)2) at the 4-position. The iso-pentyloxy substituent introduces steric bulk and moderate electron-donating effects due to its alkoxy nature. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated aromatics serve as precursors for cross-coupling reactions or functional group transformations .

Properties

IUPAC Name

4-bromo-2-fluoro-1-(3-methylbutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-4-3-9(12)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVFDACZZWAEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of Lewis acid catalysts such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoro-4-iso-pentyloxybenzene may involve large-scale bromination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of reactive halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-iso-pentyloxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-fluoro-4-iso-pentyloxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-iso-pentyloxybenzene involves its reactivity as an aromatic halide. The presence of bromine and fluorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between 1-bromo-3-fluoro-4-iso-pentyloxybenzene and its analogs:

Compound Name Molecular Formula Substituents (Positions) Key Features
This compound C11H14BrFO Br (1), F (3), iso-pentyloxy (4) Branched alkoxy group; moderate steric hindrance and electron donation
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene C7H3BrF4O Br (1), F (3), -O-CF3 (4) Strongly electron-withdrawing trifluoromethoxy group; enhanced electrophilicity
1-Bromo-3-cyclopropylbenzene C9H9Br Br (1), cyclopropyl (3) Non-halogenated substituent; strained cyclopropane ring affects reactivity
1-Bromo-4-fluoro-3-(isopropylaminomethyl)benzene C10H13BrFN Br (1), F (4), -CH2-NH-CH(CH3)2 (3) Amino group introduces basicity and hydrogen-bonding potential

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups : The iso-pentyloxy group donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (-O-CF3) in 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene withdraws electrons, deactivating the ring and directing reactions to specific positions .
  • This contrasts with the compact cyclopropyl group in 1-bromo-3-cyclopropylbenzene, which imposes less steric resistance .

Research Findings and Implications

  • Synthetic Challenges : The iso-pentyloxy group’s bulk may complicate regioselective functionalization, as seen in slower reaction kinetics compared to smaller substituents like methoxy.
  • Thermodynamic Stability : Trifluoromethoxy-substituted analogs exhibit higher thermal stability due to the strong C-F bonds, whereas iso-pentyloxy derivatives may have lower melting points owing to reduced crystallinity .

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